molecular formula C9H4F2O2 B8686733 4,7-Difluorobenzofuran-2-carbaldehyde

4,7-Difluorobenzofuran-2-carbaldehyde

Cat. No. B8686733
M. Wt: 182.12 g/mol
InChI Key: NOKVSPBIUHWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06258811B1

Procedure details

Oxalyl chloride (0.26 ml) was added at −78° C. to dimethyl sulfoxide (0.42 ml) and dichloromethane (7 ml) and the resultant mixture was stirred at the same temperature for 3 min. Next, the 4,7-difluoro-2-hydroxybenzofuran (272 mg) was added to the mixture at the same temperature followed by stirring for 40 min. After adding triethylamine (1.2 ml) to the liquid reaction mixture, it was heated to room temperature and then stirred at room temperature for additional 30 min. Then water was added to the liquid reaction mixture followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 4,7-difluorobenzofuran-2-carbaldehyde (169 mg) as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].CS(C)=O.ClCCl.[F:14][C:15]1[C:20]2[CH:21]=C(O)O[C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1>O.C(N(CC)CC)C>[F:14][C:15]1[C:20]2[CH:21]=[C:2]([CH:1]=[O:5])[O:3][C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.42 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
7 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Smiles
FC1=CC=C(C2=C1C=C(O2)O)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to the liquid reaction mixture, it
STIRRING
Type
STIRRING
Details
stirred at room temperature for additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (developing solvent: 5% ethyl acetate/n-hexane)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=CC=C(C2=C1C=C(O2)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 169 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.